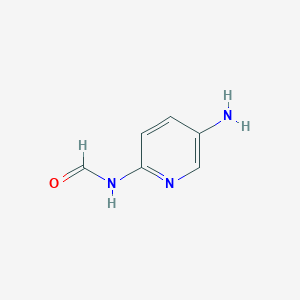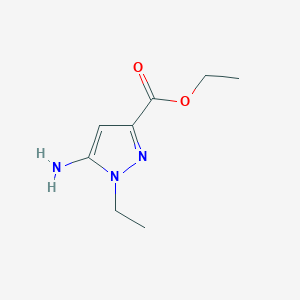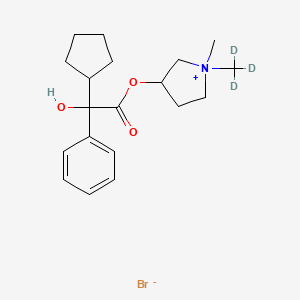
Glycopyrrolate Bromide-d3 (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycopyrrolate Bromide-d3 (Mixture of Diastereomers): is a deuterium-labeled analogue of Glycopyrrolate Bromide. It is a pharmaceutical compound primarily used in metabolic research, environmental studies, and clinical diagnostics. The compound is known for its application in the treatment of respiratory complaints due to its properties as a PDE IV inhibitor.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycopyrrolate Bromide-d3 involves the incorporation of deuterium atoms into the Glycopyrrolate Bromide structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the use of deuterated reagents to achieve the desired isotopic labeling.
Industrial Production Methods: Industrial production of Glycopyrrolate Bromide-d3 is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis, purification, and characterization using advanced techniques such as chromatography and spectroscopy.
化学反应分析
Types of Reactions: Glycopyrrolate Bromide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives of Glycopyrrolate Bromide-d3.
科学研究应用
Chemistry: In chemistry, Glycopyrrolate Bromide-d3 is used as a reference standard in analytical studies to understand the behavior of deuterium-labeled compounds.
Biology: In biological research, the compound is utilized to study metabolic pathways and enzyme interactions due to its labeled nature, which allows for precise tracking in biological systems.
Medicine: Medically, Glycopyrrolate Bromide-d3 is investigated for its potential therapeutic effects, particularly in respiratory diseases. Its role as a PDE IV inhibitor makes it a candidate for treating conditions like chronic obstructive pulmonary disease (COPD).
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and in environmental studies to monitor the fate of deuterium-labeled substances.
作用机制
Glycopyrrolate Bromide-d3 exerts its effects by inhibiting phosphodiesterase IV (PDE IV), an enzyme involved in the breakdown of cyclic AMP (cAMP). By inhibiting PDE IV, the compound increases the levels of cAMP, leading to relaxation of smooth muscles in the respiratory tract and reduction of inflammation. The molecular targets include PDE IV enzymes, and the pathways involved are related to cAMP signaling.
相似化合物的比较
Glycopyrrolate Bromide: The non-deuterated analogue used for similar applications.
Ipratropium Bromide: Another anticholinergic agent used in respiratory treatments.
Tiotropium Bromide: A long-acting anticholinergic used in the management of COPD.
Uniqueness: Glycopyrrolate Bromide-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace the compound in complex biological systems.
属性
分子式 |
C19H28BrNO3 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC 名称 |
[1-methyl-1-(trideuteriomethyl)pyrrolidin-1-ium-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/i1D3; |
InChI 键 |
VPNYRYCIDCJBOM-NIIDSAIPSA-M |
手性 SMILES |
[2H]C([2H])([2H])[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
规范 SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13858023.png)
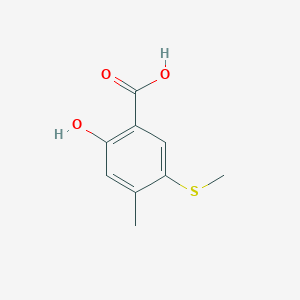
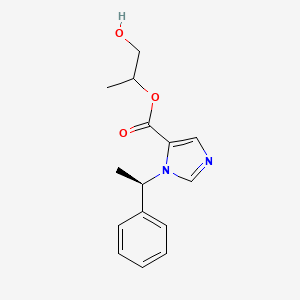
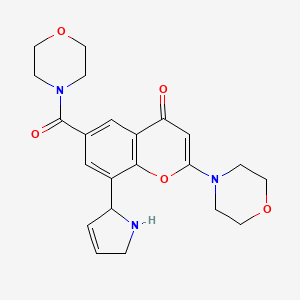
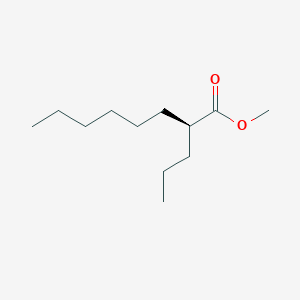
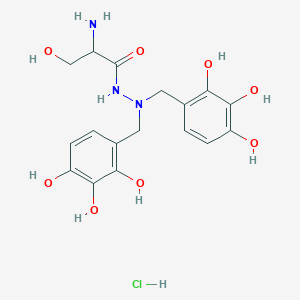

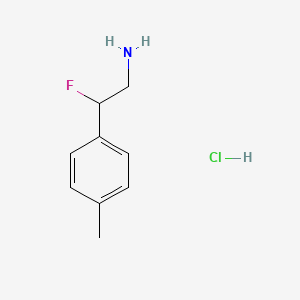

![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)
